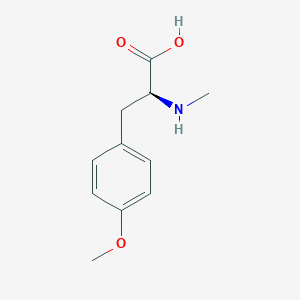

N,O-Dimethyltyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESMMBKGCOSBNL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426680 | |

| Record name | N,O-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52939-33-0 | |

| Record name | N,O-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N,o Dimethyltyrosine

Established Total Synthesis Approaches

The foundational methods for synthesizing N,O-Dimethyltyrosine have relied on well-established organic reactions, primarily focusing on reductive and alkylation strategies.

Reductive Strategies for this compound Synthesis

Reductive amination provides a powerful pathway for the synthesis of amines, including the N-methylation of tyrosine derivatives. wikipedia.orglibretexts.org This process typically involves a two-step sequence. First, the nucleophilic amine of a tyrosine derivative reacts with a carbonyl compound, such as formaldehyde, to form an intermediate imine. This is followed by the reduction of the imine to the corresponding secondary amine. wikipedia.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

| Sodium Borohydride | NaBH₄ | A versatile and common reducing agent. |

| Sodium Cyanoborohydride | NaBH₃CN | Offers selectivity for imines over aldehydes. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Another alternative to sodium cyanoborohydride. masterorganicchemistry.com |

Alkylation-Based Synthetic Routes

Alkylation offers a direct approach to introducing methyl groups onto the tyrosine scaffold. This can be targeted at either the oxygen of the phenolic hydroxyl group or the nitrogen of the amino group.

O-alkylation of tyrosine can be achieved by reacting tyrosine with an alkyl halide under highly alkaline conditions. For instance, the use of dimethyl sulfoxide (B87167) as a solvent has been described for the preparation of O-alkyltyrosine. google.com

Direct N-alkylation of the amino group with alkyl halides can be challenging due to the tendency for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com To circumvent this, protecting groups are often employed on the nitrogen atom to ensure mono-alkylation. Subsequent deprotection then yields the desired N-methylated product.

Advanced Stereoselective Synthesis of this compound and its Analogues

More recent synthetic efforts have focused on developing highly selective methods that allow for precise control over the stereochemistry of this compound and its analogs.

Chemo- and Biocatalytic Enantioselective Pathways

Enantioselective synthesis is crucial for producing specific stereoisomers of this compound, which is vital for its application in biologically active peptides.

Chemacatalysis: One notable chemocatalytic method is the enantioselective hydrogenation of a dehydroamino acid precursor. researchgate.net This approach utilizes a chiral catalyst to introduce the desired stereochemistry at the alpha-carbon during the reduction of a carbon-carbon double bond.

Biocatalysis: The use of enzymes offers a green and highly selective alternative for amino acid synthesis. nih.govnih.gov Enzymes such as aminoacylases can be used for the resolution of racemic mixtures of N-acyl-amino acids. nih.gov Furthermore, engineered enzymes like tryptophan synthase have been leveraged for the synthesis of non-canonical amino acids. nih.gov These biocatalytic methods can offer high enantiomeric excess under mild reaction conditions. nih.govwhiterose.ac.uk

Diastereoselective Induction Strategies

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule. In the context of this compound analogs, this is particularly relevant when modifying the amino acid backbone or side chain. For example, the synthesis of (S)-2′,6′-dimethyltyrosine has been accomplished with a high degree of stereoselectivity. researchgate.net These strategies often involve the use of chiral auxiliaries or catalysts to direct the approach of a reagent to one face of the molecule, thereby favoring the formation of one diastereomer over others.

Palladium-Catalyzed C–H Functionalization for Ortho-Methylation

A significant advancement in the synthesis of this compound analogs is the use of palladium-catalyzed C–H functionalization for the ortho-methylation of the tyrosine ring. acs.orgnih.gov This method allows for the direct introduction of one or two methyl groups at the positions ortho to the hydroxyl group on the phenyl ring. researchgate.netacs.org

This strategy often employs a directing group, such as a picolinamide (B142947) attached to the amine, to guide the palladium catalyst to the specific C–H bonds. acs.org This approach is highly efficient and avoids the need for pre-functionalized starting materials, offering a practical route to synthetically important building blocks like (S)-N-Boc-2,6-dimethyltyrosine. acs.org A key advantage of this method is that it can proceed without racemization at the chiral alpha-carbon. acs.org

Incorporation of this compound into Complex Molecular Architectures

The unique structural properties of this compound (Dmt), particularly the steric bulk provided by the ortho-methyl groups on the phenyl ring, have made it a valuable building block in synthetic and medicinal chemistry. Its incorporation into larger molecules, such as peptides and complex organic scaffolds, often imparts significant changes in conformation, bioactivity, affinity, and selectivity for biological targets. nih.gov This section details the methodologies used to integrate this compound into these complex architectures.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for incorporating this compound into peptide chains. bachem.combeilstein-journals.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comnih.gov For integration into a peptide sequence, this compound must be appropriately protected, typically with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, to allow for controlled, sequential coupling. nih.govbeilstein-journals.orgresearchgate.net

The process begins with the C-terminal amino acid attached to the resin. nih.gov Each cycle of amino acid addition involves the deprotection of the Nα-protecting group, followed by the coupling of the next protected amino acid, which in this case could be Fmoc-Dmt-OH or Boc-Dmt-OH. beilstein-journals.orgacs.org Coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or combinations like DIC/Oxyma Pure are used to facilitate the formation of the amide bond. acs.orgnih.gov Excess reagents and by-products are then removed by washing the resin, a key advantage of the SPPS method. bachem.com This cycle is repeated until the desired peptide sequence is assembled. beilstein-journals.org

N-protected derivatives of Dmt, such as N-Boc-2′,6′-dimethyl-l-tyrosine, are synthesized through various methods, including palladium-catalyzed C–H functionalization, and are commercially available for direct use in SPPS. researchgate.netacs.org The incorporation of Dmt has been particularly significant in the field of opioid research, where replacing native Tyrosine or Phenylalanine residues with Dmt in peptide sequences has led to synthetic opioid ligands with enhanced potency and receptor selectivity. nih.govresearchgate.netresearchgate.net For instance, Dmt has been successfully incorporated into analogues of Nociceptin/orphanin FQ (N/OFQ) and rubiscolin-6, demonstrating its versatility in modifying bioactive peptides. nih.govnih.gov

Table 1: Examples of this compound in SPPS

| Peptide/Analog Synthesized | Resin Used | Coupling Agent | Key Finding | Reference(s) |

|---|---|---|---|---|

| Opioid-Neurotensin Hybrid Peptidomimetics | Fmoc-Leu Wang Tentagel resin | DIC/Oxyma Pure | Nonstandard amino acids like Dmt were coupled in 1.5-fold excess for 3 hours. | acs.org |

| Rubiscolin-6 Analogs | Fmoc-Phe Wang or MBHA Rink-Amide resin | TBTU | Standard solid-phase procedures were used to incorporate Dmt in place of Tyr at position 1. | nih.gov |

| [Mmt¹]N/OFQ(1-13)-NH₂ & [Dmt¹]N/OFQ(1-13)-NH₂ | Not Specified | Not Specified | N-Boc or N-Fmoc derivatives of Dmt are suitable for insertion into peptide chains via SPPS. | nih.gov |

Synthesis of Peptidomimetics and Conjugates

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. This compound is a key component in the synthesis of various peptidomimetics, most notably within the Dimethyltyrosine-Tetrahydroisoquinoline (Dmt-Tiq) scaffold. nih.govumich.edumdpi.com This scaffold was initially developed for selective delta opioid receptor (DOR) antagonists. nih.gov

The synthesis of Dmt-Tiq peptidomimetics typically involves a peptide coupling reaction between a protected Dmt residue (e.g., diBoc-protected dimethyltyrosine) and a substituted tetrahydroisoquinoline (Tiq) core. nih.gov The Tiq moiety itself can be synthesized and modified through multi-step organic reactions, including Suzuki couplings to introduce various pendants onto its aromatic ring. nih.govmdpi.com For example, installing a 7-benzyl pendant on the Tiq core has been shown to shift the pharmacological profile from a DOR antagonist to a kappa opioid receptor (KOR) agonist and mu opioid receptor (MOR) partial agonist. nih.govumich.edu

The replacement of the N,O-Me(2)Tyr residue in the natural product didemnin (B1252692) B with constrained mimics like L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) represents another significant application. nih.govresearchgate.netacs.org This substitution creates conformationally constrained analogues, providing insights into the bioactive conformation of the parent molecule. nih.gov These synthetic strategies highlight how Dmt and its mimics can be conjugated to non-peptide scaffolds to create novel chemical entities with tailored biological activities. ontosight.ai

Table 2: Selected this compound Peptidomimetics and Conjugates

| Peptidomimetic/Conjugate Scaffold | Synthetic Approach | Resulting Pharmacological Profile | Reference(s) |

|---|---|---|---|

| Dmt-Tiq (7-benzyl pendant) | Peptide coupling of diBoc-Dmt with a 7-benzyl substituted Tiq, following Suzuki coupling to prepare the Tiq core. | KOR agonism and MOR partial agonism. | nih.govumich.edu |

| Dmt-Tic-Asp*-Bid | Standard peptide synthesis. | Potent and selective delta opioid agonist. | researchgate.net |

| Dmt-Tic based DOR Antagonists | Traditional peptide synthesis incorporating Dmt and substituted Tic residues. | Exceptionally potent and selective DOR antagonists. | nih.gov |

Tailoring this compound for Specific Scaffold Integration

The integration of this compound into specific molecular scaffolds often requires bespoke synthetic strategies to accommodate the unique chemical environment of the target molecule. A molecular scaffold provides a core structure onto which various functional groups can be attached to create new compounds. nih.govcroucher.org.hk The Dmt-Tiq framework is a prime example where the Tiq unit serves as a scaffold, linking the Dmt pharmacophore to other chemical moieties. umich.eduacs.org The constraints of traditional peptide synthesis have historically limited the chemical diversity of such scaffolds, particularly substitutions on the Tiq aromatic ring. nih.gov

Modern synthetic methods have enabled more extensive modifications. For instance, structure-activity relationship (SAR) studies on the Dmt-Tiq scaffold have explored a variety of pendants at the 7-position of the tetrahydroisoquinoline ring, leading to ligands with diverse multifunctional profiles, including MOR agonist/DOR antagonist activity. mdpi.com

Furthermore, the concept of tailoring extends to replacing Dmt with other amino acids that mimic its conformational constraints. In the synthesis of didemnin B analogues, the this compound residue was replaced by L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and its 7-methoxy derivative (MeO-Tic). nih.govresearchgate.netacs.org These replacements act as conformationally rigid surrogates for Dmt, helping to lock the molecule into a specific three-dimensional shape that is believed to be crucial for its biological activity. nih.gov This approach demonstrates how the structural information embodied by Dmt can be translated into different chemical motifs to probe and optimize molecular conformation for specific scaffold integration. nih.govacs.org The biosynthetic pathway of didemnins (B1670499) in organisms like Tistrella mobilis naturally incorporates this compound via a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system, where specific methyltransferase domains are responsible for the N- and O-methylation of a tyrosine precursor. google.com

Table 3: Tailoring and Integration of this compound in Scaffolds

| Scaffold | Modification/Tailoring Strategy | Purpose/Outcome | Reference(s) |

|---|---|---|---|

| Didemnin B | Replacement of [N,O-Me(2)Tyr⁵] with L-Tic or L-MeO-Tic. | To create conformationally constrained analogues that mimic the Dmt residue's conformation. | nih.govresearchgate.netacs.org |

| Dmt-Tiq | Introduction of various 7-position pendants on the Tiq ring via Suzuki coupling. | To explore SAR and develop multifunctional opioid ligands (e.g., KOR agonists/MOR partial agonists or MOR agonists/DOR antagonists). | nih.govmdpi.com |

| Tetrahydroquinoline (THQ) | Incorporation of Dmt and its derivatives (synthesized via Negishi coupling) linked to a THQ core. | Development of potent MOR-agonist/DOR-antagonist peptidomimetics. | researchgate.netacs.org |

Natural Occurrence and Biosynthetic Investigations of N,o Dimethyltyrosine Moieties

Discovery and Isolation from Marine Organisms

The discovery of N,O-Dimethyltyrosine as a natural product constituent is intrinsically linked to the isolation of larger peptide structures from marine invertebrates and cyanobacteria. Initial isolation efforts focused on the parent compounds, with subsequent degradation and spectroscopic analysis revealing their precise amino acid composition, including the presence of this doubly methylated residue.

This compound is a recurring structural motif in a range of cyclic peptides and depsipeptides (peptides containing at least one ester bond) isolated from both tunicates (ascidians) and marine cyanobacteria.

One of the most prominent examples from tunicates is the didemnin (B1252692) family of cyclic depsipeptides, first isolated from the Caribbean tunicate Trididemnum solidum. researchgate.netnih.govresearchgate.net Didemnin B, for instance, is a complex macrocycle that incorporates one residue of this compound within its structure. rsc.org Further investigation of didemnid ascidians led to the discovery of related compounds, such as the tamandarins . Tamandarins A and B, isolated from an unidentified Brazilian ascidian, are cytotoxic depsipeptides that also feature an this compound moiety. nih.govmdpi.comresearchgate.net

Marine cyanobacteria are another prolific source of compounds containing this modified amino acid. The dudawalamides , a family of cyclic depsipeptides, were isolated from a Papua New Guinean collection of the cyanobacterium Moorea producens. core.ac.uknih.gov Specifically, dudawalamide B was identified as a cyclodepsipeptide containing an this compound residue. core.ac.uk Similarly, research on the Okinawan cyanobacterium Okeania hirsuta led to the isolation of N-desmethylmajusculamide B, which contains an N,O-dimethyl-D-tyrosine unit. Lyngbyapeptins, isolated from Lyngbya species, are another class of cyanobacterial peptides that can incorporate this compound. mdpi.commdpi-res.com For example, structural analysis of lyngbyapeptin B revealed the presence of two this compound residues. mdpi.com

Beyond the examples mentioned above, this compound is a characteristic feature of several other specific depsipeptides and lipopeptides, which are often cyclic and possess a high degree of N-methylation.

The dudawalamides from Moorea producens serve as a clear example of depsipeptides containing this residue. core.ac.uk These molecules are classified as lipopeptides due to the presence of a fatty acid-derived moiety, in this case, a 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) unit. core.ac.uknih.govacs.org The isolation process for these compounds typically involves solvent extraction of the cyanobacterial biomass, followed by bioassay-guided fractionation using chromatographic techniques like reversed-phase HPLC to yield the pure compounds. core.ac.uk

The lyngbyapeptins from Lyngbya majuscula are also characterized as thiazole-containing lipopeptides. mdpi.commdpi-res.com Their structures often include a rare acyl moiety in addition to the peptide core. The identification of this compound within these complex molecules is a crucial step in their characterization. mdpi.com

The didemnins (B1670499) are perhaps the most studied class of depsipeptides containing this compound. nih.govresearchgate.net While initially isolated from the tunicate host, later studies suggested that the true producers are symbiotic bacteria, such as Tistrella mobilis, a proteobacterium found in association with the tunicate. researchgate.netnih.gov This highlights the complex ecological origins of many marine natural products.

Presence in Cyclopolypeptides from Tunicates and Cyanobacteria

Structural Elucidation of Natural Products Incorporating this compound

Determining the structure of large, complex natural products like those containing this compound requires a combination of advanced spectroscopic and chemical methods. The process involves establishing the planar structure (the sequence of atoms and bonds) and then determining the stereochemistry of each chiral center.

The primary tools for elucidating the planar structure are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . core.ac.uknih.govfrontiersin.org

1D and 2D NMR Experiments: 1D NMR (¹H and ¹³C) provides initial information about the types of atoms present. The characteristic signals for this compound include aromatic protons of the para-substituted ring, an N-methyl singlet, and an O-methyl singlet. nih.gov 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to piece together the molecular fragments. core.ac.uk For example, HMBC correlations can link the methyl protons to the nitrogen and oxygen atoms of the tyrosine residue and connect the amino acid to its neighbors in the peptide sequence. core.ac.uk

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound. nih.govcore.ac.uk Tandem MS (MS/MS) experiments, where the parent molecule is fragmented, provide crucial sequence information by breaking the amide and ester bonds of the peptide backbone. scispace.com

Once the planar structure is known, the absolute configuration of the amino acid residues is determined. For this compound and other amino acids in the peptide, this is often achieved using Marfey's analysis . nih.gov This method involves hydrolyzing the peptide to its constituent amino acids, derivatizing them with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide or L-FDAA), and analyzing the resulting diastereomers by HPLC, comparing their retention times to those of authentic standards. nih.gov In some cases, X-ray crystallography of the natural product can provide an unambiguous determination of the complete three-dimensional structure, including all stereocenters. core.ac.uknih.gov

| Natural Product Class | Producing Organism(s) | Organism Type | Key Structural Elucidation Methods |

| Didemnins | Trididemnum solidum (host), Tistrella mobilis (symbiont) | Tunicate, Bacteria | NMR (1D & 2D), MS, X-ray Crystallography, Marfey's Analysis |

| Tamandarins | Unidentified Didemnid ascidian | Tunicate | NMR (1D & 2D), MS |

| Dudawalamides | Moorea producens | Cyanobacterium | NMR (COSY, HSQC, HMBC), HRMS, X-ray Crystallography, Marfey's Analysis |

| Lyngbyapeptins | Lyngbya sp. | Cyanobacterium | NMR Spectroscopy, MS |

Proposed Biosynthetic Pathways for this compound Residues in Natural Products

The biosynthesis of complex peptides containing non-proteinogenic amino acids like this compound is not performed by the ribosome. Instead, these molecules are assembled by large, multifunctional enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS) , often working in conjunction with Polyketide Synthases (PKS) for moieties derived from acetate (B1210297) units. rsc.orgbeilstein-journals.org

The biosynthesis of a peptide on an NRPS assembly line follows a modular logic. Each module is responsible for the incorporation of a single amino acid and is composed of several domains:

An Adenylation (A) domain selects a specific amino acid (like tyrosine) and activates it as an aminoacyl adenylate.

A Thiolation (T) domain , also known as a peptidyl carrier protein (PCP), covalently tethers the activated amino acid via a phosphopantetheinyl arm.

A Condensation (C) domain catalyzes the formation of a peptide bond between the amino acid on its module and the growing peptide chain tethered to the previous module.

The incorporation of this compound requires additional enzymatic modifications. The methylation steps are catalyzed by Methyltransferase (MT) domains . It is proposed that a dedicated MT domain within an NRPS module transfers a methyl group from the donor S-adenosyl methionine (SAM) to the nitrogen atom of the amino acid after it has been loaded onto the T-domain. A separate O-methyltransferase enzyme is likely responsible for the methylation of the phenolic hydroxyl group. rsc.org

Genetic analysis of the biosynthetic gene clusters (BGCs) responsible for producing these compounds supports this model. For example, analysis of the BGC for didemnin in Tistrella mobilis revealed the expected NRPS and PKS genes. google.com The gene cluster for lyngbyastatins, which are structurally related to peptides containing this compound, also shows the characteristic modular NRPS/PKS architecture, including modules with MT domains predicted to be responsible for N-methylation. nih.gov The presence of these specific domains within the gene cluster provides strong evidence for the proposed biosynthetic route for the formation and incorporation of this compound into the final natural product. nih.govrsc.org

Structure Activity Relationship Sar Studies of N,o Dimethyltyrosine Derivatives

Modulation of Receptor Binding Affinity and Selectivity

The unique structural features of N,O-dimethyltyrosine, particularly the methylation at the nitrogen and the phenolic oxygen of the tyrosine residue, significantly influence how these molecules interact with receptor binding pockets. These modifications can lead to profound changes in binding affinity, selectivity, and functional activity at various G protein-coupled receptors (GPCRs).

The dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold was initially developed for creating selective delta opioid receptor (DOR) antagonists. nih.gov However, subsequent modifications have shown that this scaffold is a versatile starting point for developing multifunctional ligands that can interact with kappa (KOR) and mu (MOR) opioid receptors. nih.govmdpi.com

The replacement of Tyrosine (Tyr) with 2',6'-dimethyltyrosine (Dmt) in opioid peptides often enhances affinity for the mu-opioid receptor. nih.gov This is attributed to the additional interactions of the two methyl groups on the aromatic ring with the receptor's binding pocket and an increase in the peptide's lipophilicity. nih.gov For instance, in a series of endomorphin-2 (EM-2) analogs, those containing Dmt in position 1 generally exhibited higher potency than their Tyr-containing counterparts. nih.gov While most of these analogs were highly selective for the MOR with minimal affinity for KOR and DOR, some variations in the peptide sequence led to moderate delta and kappa affinity. nih.gov

SAR studies on the Dmt-Tiq scaffold revealed that modifications to the C-terminus and the tetrahydroisoquinoline ring system are critical for shifting selectivity and activity between the opioid receptor subtypes. nih.govmdpi.com Adding a 7-benzyl pendant to the tetrahydroisoquinoline core of the Dmt-Tiq scaffold introduced KOR agonism to a structure that was previously a DOR antagonist. nih.govnih.govumich.edu Further substitutions on this benzyl (B1604629) ring can maintain KOR agonism while introducing MOR partial agonism, creating a bifunctional profile. mdpi.comnih.gov For example, ortho- and meta-substituted analogues of the 7-benzyl pendant generally show high affinity for all three opioid receptors, with ortho-substituted compounds favoring KOR and meta-substituted ones favoring DOR. mdpi.com

The nature of the substituent at the 7-position of the Tiq ring dramatically influences the resulting pharmacological profile. While some substitutions yield KOR agonist/MOR partial agonist profiles, others can result in MOR agonist/DOR antagonist profiles. mdpi.comnih.gov This demonstrates the plasticity of the Dmt-Tiq scaffold in generating ligands with diverse, multifunctional opioid activities. mdpi.comnih.gov

| Compound/Analog Type | Modification | Receptor Profile | Finding Source |

| Endomorphin-2 Analogs | Tyr¹ replaced with Dmt | Generally higher MOR potency | nih.gov |

| Dmt-Tiq Scaffold | Addition of 7-benzyl pendant | Introduced KOR agonism | nih.govnih.govumich.edu |

| 7-benzyl Dmt-Tiq Analogs | Ortho-substitution on benzyl | Higher affinity for KOR | mdpi.com |

| 7-benzyl Dmt-Tiq Analogs | Meta-substitution on benzyl | Higher affinity for DOR | mdpi.com |

| Dmt-Tiq Analogs | Varied 7-position pendants | Can produce MOR agonist/DOR antagonist profiles | mdpi.comnih.gov |

The Nociceptin/Orphanin FQ (N/OFQ) system is pharmacologically distinct from the classical opioid systems. nih.gov The endogenous ligand, N/OFQ, features a Phenylalanine (Phe) at its N-terminus, which is a key difference from opioid peptides that typically have a Tyrosine. mdpi.com Structure-activity relationship studies have shown that substituting this N-terminal Phe with Tyr, and particularly with Dmt, can generate ligands that interact with both NOP and classical opioid receptors. nih.govacs.orgunife.it

The peptide [Dmt¹]N/OFQ(1–13)-NH₂ has been identified as a nonselective agonist for both NOP and opioid receptors. acs.org This substitution is a critical modification that confers the dual-acting behavior. unife.it The rationale is that while the core N/OFQ sequence maintains affinity for the NOP receptor, the N-terminal Dmt residue introduces the necessary interactions for opioid receptor activation. nih.govacs.org The simultaneous activation of NOP and opioid receptors is an area of interest for developing analgesics with potentially fewer side effects. acs.orgunife.it

Further SAR studies have explored substitutions at other positions of the N/OFQ peptide in conjunction with the Dmt¹ modification. For example, replacing Threonine at position 5 (Thr⁵) in [Tyr¹]N/OFQ(1-13)-NH₂ with various other amino acids can be done with little change to peptide efficacy, allowing for fine-tuning of the pharmacological profile. acs.org

| Peptide Derivative | Key Substitution | Receptor Profile | Finding Source |

| [Dmt¹]N/OFQ(1–13)-NH₂ | Phe¹ → Dmt | Nonselective NOP/opioid agonist | acs.orgunife.it |

| [Tyr¹]N/OFQ(1–13)-NH₂ | Phe¹ → Tyr | Reduced NOP selectivity over opioid receptors | acs.org |

| [Tyr/Dmt¹,Xaa⁵]N/OFQ(1-13)-NH₂ | Thr⁵ → Various Amino Acids | Maintained efficacy, modulated potency | acs.org |

Beyond the opioid and NOP systems, this compound derivatives have been investigated as antagonists for the P2X7 receptor, an ATP-gated cation channel involved in inflammation and immune responses. nih.govnih.govplos.orgport.ac.uk The development of P2X7 antagonists has included modifications of a tyrosyl derivative known as KN-62. nih.gov

In SAR studies of tyrosine-based P2X7 antagonists, the incorporation of a 2,6-dimethyltyrosine residue was shown to enhance antagonistic potency. nih.gov Specifically, an analog containing 2,6-dimethyltyrosine (compound 9 in the study) demonstrated increased antagonistic activity compared to other derivatives. nih.gov This suggests that the steric bulk provided by the dimethyl groups on the tyrosine ring contributes favorably to the interaction with the P2X7 receptor, leading to more effective antagonism. The chirality of the tyrosine residue also plays a role, with the D-tyrosine isomer showing greater potency as a P2X7 antagonist. nih.gov

| Compound Series | Key Modification | Effect on Activity | Finding Source |

| Tyrosine-based P2X7 Antagonists | Incorporation of 2,6-dimethyltyrosine | Enhanced antagonistic potency | nih.gov |

| Tyrosine-based P2X7 Antagonists | Substitution with D-tyrosine | More potent antagonism | nih.gov |

Nociceptin/Orphanin FQ (NOP) Receptor Ligands

Influence of this compound on Biological Activity

The inclusion of this compound in a molecule's structure can impart significant biological activities beyond receptor modulation, including enzymatic inhibition and antioxidant effects.

This compound is a rare amino acid moiety found in certain natural peptides, such as oscillapeptin, which are known to be inhibitors of the enzyme elastase. nih.govresearchgate.net Human neutrophil elastase is a serine protease implicated in various inflammatory diseases, making its inhibition a therapeutic target. researchgate.net

SAR studies of elastase inhibitors have revealed the importance of specific amino acid compositions. In one study, depsipeptides containing N-Me-Tyr were found to have higher potential for elastase inhibition compared to their N-Me-Phe analogues. nih.gov This indicates that the hydroxyl group on the tyrosine ring, even when methylated, contributes to the inhibitory activity. For instance, oscillapeptins A, B, D, and E, which contain an this compound moiety, inhibited elastase with IC₅₀ values in the low micromolar range. nih.gov Another study noted that the binding of micropeptins to the elastase catalytic pocket increases when the structure contains a tyrosine residue instead of a phenylalanine. nih.gov

| Compound Class | Key Structural Feature | Elastase Inhibition (IC₅₀) | Finding Source |

| Depsipeptides | N-Me-Tyr (vs. N-Me-Phe) | Higher inhibitory potential | nih.gov |

| Oscillapeptins A, B, D, E | This compound moiety | 2.5 µM, 4.2 µM, 2.6 µM, 2.7 µM | nih.gov |

| Micropeptins | Tyrosine (vs. Phenylalanine) | Increased binding to elastase | nih.gov |

The this compound residue is a key component in certain synthetic, cell-permeable antioxidant peptides. researchgate.net These peptides are designed to target and concentrate in mitochondria, a major source of reactive oxygen species (ROS) within cells. researchgate.net Oxidative stress, an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous pathological conditions. nih.gov

The antioxidant properties of these small peptides are attributed to the presence of the dimethyltyrosine residue. researchgate.net This moiety acts as a scavenger of ROS, such as hydrogen peroxide (H₂O₂), and can inhibit lipid oxidation. researchgate.net The mechanism involves the phenolic-like structure of dimethyltyrosine, which can neutralize free radicals. researchgate.net Peptides containing this residue have been shown to potently reduce intracellular ROS and prevent cell death caused by oxidative stress. researchgate.netresearchgate.net They can also inhibit mitochondrial swelling and the release of cytochrome c, which are key events in apoptosis triggered by oxidative damage. researchgate.net This highlights the role of the dimethyltyrosine structure in conferring potent antioxidant and cytoprotective effects. researchgate.netresearchgate.net

Enzymatic Inhibition Profiles (e.g., Elastase Activity)

Impact of Stereochemistry on Biological Function

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor in determining the biological activity of this compound (Dmt) derivatives. Because biological targets like receptors and enzymes are themselves chiral, they can interact differently with various stereoisomers of a drug molecule. scribd.com This stereospecificity can lead to significant variations in binding affinity, efficacy, and receptor selectivity among enantiomers and diastereomers. scribd.comnih.gov

In the context of Dmt-containing peptidomimetics, stereochemistry has been identified as a crucial determinant of opioid receptor selectivity and functional activity. nih.gov Studies on derivatives incorporating scaffolds like 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) have demonstrated this principle. For instance, when the Aba scaffold was modified to an indolo[2,3-c]azepin-3-one (Aia) ring system, the chirality of the Aia component had a profound impact on the resulting compound's activity. The change from an L-Aia to a D-Aia configuration in one analogue resulted in a potent µ-opioid receptor (MOR) selective agonist with efficacy comparable to the endogenous opioid endomorphin-1. nih.gov

Similarly, research on other classes of tyrosine derivatives highlights the importance of stereoisomerism. In a series of tyrosine-based P2X7 receptor antagonists, a comparison between R- and S-isomers revealed that the R-(d)-isomer was the more potent antagonist. nih.gov This preference for a specific configuration is a common theme in drug design, where one enantiomer often accounts for the majority of the desired biological effect, while the other may be less active or even inactive. nih.govmichberk.com These findings underscore that both the core stereochemistry of the Dmt residue and the chiral centers within the associated scaffold are critical factors that medicinal chemists must consider to achieve the desired pharmacological profile. nih.gov

Effects of Scaffold Modifications and Pendant Group Variations on Activity

The scaffold of a molecule provides the fundamental framework to which various functional groups are attached. Modifications to this core structure, as well as variations in the appended "pendant" groups, are primary strategies in medicinal chemistry to alter the biological activity, selectivity, and potency of a lead compound. gardp.orgwikipedia.org In the field of this compound derivatives, these modifications have been extensively used to modulate activity at opioid receptors.

The Dimethyltyrosine-Tetrahydroisoquinoline (Dmt-Tiq) scaffold is a classic example. Originally developed as a selective delta-opioid receptor (DOR) antagonist, its pharmacological profile has been successfully repurposed through strategic modifications. nih.gov A key breakthrough was the installation of a benzyl pendant group at the 7-position of the tetrahydroisoquinoline (Tiq) ring. This modification transformed the molecule, introducing strong kappa-opioid receptor (KOR) agonism. nih.gov Further exploration of this pendant group revealed that adding ortho or meta substituents to the 7-benzyl ring could retain KOR agonism while also introducing partial MOR agonism. nih.gov This created a bifunctional ligand from a previously selective antagonist.

Conversely, not all modifications yield favorable results. The introduction of a nitrogen atom into the 7-benzyl ring (creating a pyridyl pendant) was detrimental to the desired KOR/MOR activity. mdpi.com Similarly, replacing the aromatic benzyl pendant with saturated, cyclic amine pendants at the 7-position resulted in a complete loss of KOR agonism and only weak MOR activity. mdpi.com

The table below summarizes the effects of various 7-position pendants on the Dmt-Tiq scaffold's activity at the kappa-opioid receptor (KOR).

| Pendant Group at 7-Position | Biological Profile | Reference |

| Benzyl | KOR Agonism / MOR Partial Agonism | nih.gov |

| Ortho/Meta-substituted Benzyl | Retained KOR Agonism / Added MOR Partial Agonism | nih.gov |

| Pyridyl | Drastic loss of potency at KOR | mdpi.com |

| Saturated Cyclic Amine | Loss of KOR Agonism | mdpi.com |

| 1-Naphthyl | KOR Agonist / MOR Partial Agonist | mdpi.com |

| 2-Naphthyl | Drastic loss in KOR binding and loss of KOR agonism | mdpi.com |

Another significant area of scaffold modification involves replacing the entire 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety in the well-known Dmt-Tic scaffold. Substituting the Tic residue with scaffolds like 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) or 4-amino-1,2,4,5-tetrahydro-indolo[2,3-c]azepin-3-one (Aia) has led to the discovery of novel potent µ-selective agonists. nih.gov These studies demonstrate that the core scaffold itself is a key determinant of receptor selectivity. While the Dmt moiety is crucial for opioid receptor affinity, modifications to the attached scaffold can fine-tune the efficacy and selectivity for different receptor subtypes (µ, δ, and κ). nih.gov

The table below illustrates how scaffold replacement in Dmt-based peptidomimetics can shift receptor selectivity.

| Scaffold | Resulting Pharmacological Profile | Reference |

| Dmt-Tic | Selective DOR Antagonist | nih.govnih.gov |

| Dmt-Aba | Potent µ-selective Agonist | nih.gov |

| Dmt-Aia | µ-opioid receptor selective Agonist | nih.gov |

| Dmt-Tiq with 7-benzyl pendant | KOR Agonist / MOR Partial Agonist | nih.govmdpi.com |

These examples clearly illustrate that the rational modification of both the molecular scaffold and its peripheral pendant groups is a powerful and essential strategy in the structure-activity relationship studies of this compound derivatives, enabling the development of ligands with tailored and often novel pharmacological functions. mdpi.com

Molecular Mechanisms of Action and Biological Interactions in Vitro and Pre Clinical Non Human Studies

Receptor-Ligand Interaction Dynamics

N,O-Dimethyltyrosine's incorporation into neuropeptide analogues, particularly those targeting opioid receptors, profoundly alters their interaction with G-protein coupled receptors (GPCRs). nih.govresearchgate.net These receptors are integral to numerous physiological processes and signal through complex intracellular pathways. mdpi.com

The primary mechanism of action for many GPCRs involves coupling to intracellular heterotrimeric G-proteins (composed of α, β, and γ subunits). plos.org Ligand binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gα subunit, which then dissociates and modulates the activity of downstream effector enzymes like adenylyl cyclase or phospholipase C. mdpi.com

Studies on analogues of the Nociceptin/Orphanin FQ (N/OFQ) peptide have demonstrated that substituting the N-terminal phenylalanine with Dmt can result in G-protein biased agonism. researchgate.net For instance, the tetrabranched peptide PWT2-[Dmt¹]N/OFQ(1-13) was found to be a biased agonist at both the Nociceptin Opioid Peptide (NOP) receptor and the mu-opioid receptor, preferentially activating G-protein signaling pathways. researchgate.net This biased signaling suggests that the Dmt modification can stabilize a receptor conformation that favors G-protein coupling over other signaling pathways. researchgate.net

In-vitro assays using HEK293 cells expressing the human NOP receptor and a chimeric G-protein (which couples the receptor to the phospholipase C-calcium pathway) have been employed to quantify the functional activity of these analogues. nih.gov These studies allow for the measurement of intracellular calcium mobilization as a direct readout of G-protein-mediated receptor activation. As shown in the table below, the Dmt¹ substitution in the N/OFQ(1-13)-NH₂ fragment resulted in a noticeable decrease in potency compared to the parent peptide and its monomethylated (Mmt¹) counterpart. nih.gov

| Compound | Potency (pEC₅₀) | Maximal Effect (Eₘₐₓ, % of N/OFQ) | Source |

|---|---|---|---|

| N/OFQ | 9.56 | ~100% | nih.gov |

| N/OFQ(1-13)-NH₂ | 9.82 | ~106% | nih.gov |

| [Mmt¹]N/OFQ(1-13)-NH₂ | 9.47 | Not significantly different from parent peptide | nih.gov |

| [Dmt¹]N/OFQ(1-13)-NH₂ | 8.35 | Not significantly different from parent peptide | nih.gov |

Beyond G-protein coupling, GPCR activity is also regulated by β-arrestin proteins. nih.gov Following receptor activation and phosphorylation, β-arrestins are recruited to the receptor, leading to its desensitization, internalization, and the initiation of a separate wave of G-protein-independent signaling. frontiersin.org The concept of "biased agonism" describes how certain ligands can selectively activate either the G-protein or the β-arrestin pathway. plos.org

Peptides incorporating this compound have been identified as significant tools for exploring this phenomenon. researchgate.netresearchgate.net Bioluminescence Resonance Energy Transfer (BRET) assays are a common method to study these interactions in live cells, measuring the proximity between a receptor tagged with a luciferase and β-arrestin tagged with a fluorescent protein. researchgate.netplos.org

The Dmt-containing peptide PWT2-[Dmt¹]N/OFQ(1-13) serves as a prime example of a β-arrestin-sparing agonist. researchgate.net BRET studies revealed that while it potently stimulated G-protein interaction, it did not promote the interaction between the NOP receptor and β-arrestin 2. researchgate.net Furthermore, it displayed reduced potency for recruiting β-arrestin 2 to the mu-opioid receptor. researchgate.net This profile indicates a strong bias towards G-protein signaling, a property that is of significant interest in drug development for potentially separating therapeutic effects from adverse events.

| Receptor | G-Protein Interaction | β-Arrestin 2 Interaction | Conclusion | Source |

|---|---|---|---|---|

| NOP Receptor | High potency and efficacy | Did not stimulate interaction | G-protein biased agonist | researchgate.net |

| Mu-Opioid Receptor | High potency and efficacy | Reduced potency for interaction | G-protein biased agonist | researchgate.net |

G-Protein Coupling and Downstream Signaling Pathway Modulation

Cellular and Subcellular Target Engagement

Beyond the plasma membrane, this compound plays a critical role as a functional moiety in peptides designed to engage intracellular targets, most notably mitochondria. mdpi.comnih.gov

A class of cell-permeable peptides known as Szeto-Schiller (SS) peptides utilizes an alternating sequence of aromatic and basic amino acids to target the inner mitochondrial membrane. mdpi.comnih.gov Within these structures, such as the well-studied SS-31 peptide (D-Arg-Dmt-Lys-Phe-NH₂), the dimethyltyrosine residue functions as a potent antioxidant and reactive oxygen species (ROS) scavenger. karger.comuvm.edu

These peptides are able to cross the cell membrane and concentrate several thousand-fold within the inner mitochondrial membrane, the primary site of cellular ROS production. nih.govmdpi.com The Dmt residue is directly responsible for the peptides' ability to scavenge ROS, thereby protecting mitochondria from oxidative damage. nih.govkarger.com Pre-clinical studies have documented several key biological effects stemming from this mitochondrial targeting:

Inhibition of Mitochondrial Permeability Transition (MPT): The Dmt-containing peptides prevent the opening of the mitochondrial permeability transition pore, a key event in many forms of cell death. nih.gov

Prevention of Cytochrome c Release: By stabilizing the mitochondrial membrane, these peptides inhibit the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. nih.govkarger.com

Reduction of Oxidative Stress: They have been shown to potently reduce mitochondrial ROS production and protect against oxidative cell death induced by toxins or ischemia-reperfusion injury. nih.govkarger.com

Preservation of Mitochondrial Function: The peptides inhibit mitochondrial swelling and help maintain mitochondrial membrane potential. nih.gov

It is noteworthy that peptide analogues lacking the dimethyltyrosine residue fail to inhibit mitochondrial ROS generation or prevent the associated cellular damage, confirming the central role of this amino acid in the peptides' mechanism of action. nih.gov

| Biological Effect | Molecular Mechanism | Source |

|---|---|---|

| Reduced Cellular ROS | Direct scavenging of ROS by the Dmt residue at the inner mitochondrial membrane. | nih.govkarger.com |

| Inhibition of Mitochondrial Swelling & MPT | Protection of the inner mitochondrial membrane from oxidative damage. | nih.gov |

| Prevention of Cytochrome c Release | Stabilization of cardiolipin (B10847521) and the inner mitochondrial membrane. | nih.govkarger.com |

| Protection from Apoptosis | Inhibition of the intrinsic apoptotic pathway via prevention of cytochrome c release. | karger.com |

The targeted actions of Dmt-containing compounds lead to the modulation of specific intracellular signaling cascades in various cell types.

In Rat Renal Tubular Epithelial Cells (NRK52E): The Dmt-containing peptide SS-31 was shown to protect against hypoxia/reoxygenation-induced injury. karger.com It achieved this by significantly attenuating the activation of the p66Shc signaling pathway. p66Shc is an adaptor protein that, upon activation by oxidative stress, translocates to the mitochondria and promotes further ROS production and apoptosis. karger.com Pre-treatment with SS-31 inhibited the expression and phosphorylation of p66Shc, leading to reduced cellular ROS, decreased lipid peroxidation (MDA levels), and inhibition of apoptosis. karger.com

In Neuronal N₂A Cells: Cell-permeable antioxidant peptides featuring Dmt potently reduced intracellular ROS and subsequent cell death induced by the pro-oxidant t-butylhydroperoxide (tBHP). nih.gov

In HEK293 Cells: As previously mentioned, peptides like [Dmt¹]N/OFQ(1-13)-NH₂ modulate G-protein coupled signaling, leading to changes in intracellular calcium levels in HEK293 cells engineered to express the NOP receptor and chimeric G-proteins. nih.gov

| Cell Line | Compound | Signaling Pathway Modulated | Observed Outcome | Source |

|---|---|---|---|---|

| Rat Renal Tubular (NRK52E) | SS-31 | p66Shc | Inhibition of p66Shc activation, reduced ROS and MDA, prevention of apoptosis. | karger.com |

| Neuronal (N₂A) | Dmt-peptide antioxidant | ROS-mediated cell death pathways | Reduced intracellular ROS and protection from oxidative cell death. | nih.gov |

| Human Embryonic Kidney (HEK293) | [Dmt¹]N/OFQ(1-13)-NH₂ | Gq-coupled PLC/Ca²⁺ pathway | Concentration-dependent stimulation of intracellular calcium release. | nih.gov |

Mitochondrial Targeting and Associated Biological Effects

Enzymatic Activity Modulation at the Molecular Level

A significant molecular feature of this compound, when incorporated into peptides, is its ability to modulate enzymatic activity, specifically by conferring resistance to enzymatic degradation. acs.orgresearchgate.net Neuropeptides are often of limited therapeutic use because they are rapidly broken down by peptidases in the body.

The introduction of the bulky dimethyl groups on the tyrosine ring provides steric hindrance. nih.gov This steric bulk physically obstructs the active sites of proteolytic enzymes, making it more difficult for them to bind to and cleave the peptide bonds adjacent to the Dmt residue. This enhanced enzymatic stability increases the half-life of the peptide, prolonging its biological action and bioavailability. acs.orgresearchgate.net This form of enzymatic modulation—inhibiting the activity of degradative enzymes—is a crucial benefit of using Dmt in peptide drug design.

Gene Expression Regulation in Relevant Biological Systems

The direct impact of isolated this compound on the regulation of gene expression has not been extensively documented in scientific literature. Its known influence on gene expression is primarily observed as a structural component of larger, more complex molecules, notably the cyclic depsipeptides such as didemnin (B1252692) B and its synthetic analog, plitidepsin (B549178). These compounds have been the subject of significant research, particularly in the context of their potent anticancer activities. Their mechanism of action involves the modulation of gene expression, primarily at the level of protein synthesis.

Inhibition of Protein Synthesis via Elongation Factor eEF1A

Pre-clinical and in vitro studies have demonstrated that didemnin B and plitidepsin exert their biological effects by targeting the eukaryotic elongation factor 1A (eEF1A). elifesciences.orgbiorxiv.orgresearchgate.netnih.gov eEF1A is a crucial GTP-binding protein responsible for the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. biorxiv.org

Didemnin B, which contains an this compound residue, binds to eEF1A, specifically the eEF1A(GTP)-aa-tRNA ternary complex. elifesciences.orgbiorxiv.org This binding event traps eEF1A on the ribosome, preventing its release even after GTP hydrolysis. elifesciences.org By stabilizing the eEF1A-ribosome complex, didemnin B effectively stalls the elongation process, thereby inhibiting the synthesis of proteins. researchgate.net This action represents a significant form of post-transcriptional gene expression regulation.

Plitidepsin, also known as dehydrodidemnin B, shares this mechanism of action and has been shown to bind to the eEF1A2 isoform, which is often overexpressed in various types of cancer cells. researchgate.netcsic.esnih.gov The interaction of plitidepsin with eEF1A2 is of high affinity, with a dissociation constant (K_D) in the nanomolar range. researchgate.net The inhibition of eEF1A2's function leads to a cascade of cellular events, including cell cycle arrest and apoptosis. researchgate.netresearchgate.net Studies in plitidepsin-resistant cell lines have revealed reduced levels of eEF1A2 protein, further confirming it as the primary target. researchgate.net

Downstream Effects on Gene Transcription

The inhibition of protein synthesis by these this compound-containing compounds triggers downstream effects on the transcription of various genes. For instance, treatment of obese mice with didemnin B led to an increased hepatic expression of genes involved in fatty acid oxidation and the endoplasmic reticulum (ER) stress response, such as Cpt1a, Eif2ak3 (Perk), and Chop. researchgate.net It also induced the expression of Fgf21, a peptide hormone that regulates energy metabolism. researchgate.net

In the context of cancer cells, plitidepsin has been shown to modulate the expression of genes involved in cell cycle regulation and inflammation. In human V617F-mutated myeloproliferative neoplasm cell lines, plitidepsin treatment resulted in the upregulation of p27 mRNA. ashpublications.org Furthermore, in human monocytes, plitidepsin was found to reduce the levels of IL-6 mRNA and decrease NF-κB-regulated transcription, indicating an immunomodulatory effect at the gene expression level. researchgate.netaai.org Transcriptomic analyses of cancer cell lines treated with plitidepsin have revealed differential expression of hundreds of genes, highlighting the broad impact of inhibiting a fundamental process like protein synthesis. ashpublications.org In breast cancer cells, plitidepsin treatment led to the induction of several early response genes, including c-JUN, JUNB, and JUND. mdpi.com

The table below summarizes key research findings on the gene expression regulation by compounds containing this compound.

| Compound | Biological System | Molecular Target | Observed Effect on Gene Expression |

| Didemnin B | Obese mice (in vivo) | eEF1A1 | Upregulation of hepatic genes for fatty acid oxidation (Cpt1a) and ER stress (Eif2ak3, Chop, Fgf21). researchgate.net |

| Didemnin B | HCT116 cells (in vitro) | eEF1A | Potent inhibition of protein synthesis. elifesciences.org |

| Plitidepsin | Human cancer cell lines (in vitro) | eEF1A2 | Inhibition of protein synthesis; increased JNK phosphorylation. mdpi.com |

| Plitidepsin | Myeloproliferative neoplasm cells (in vitro) | eEF1A2 | Upregulation of p27 mRNA. ashpublications.org |

| Plitidepsin | Human monocytes (in vitro) | eEF1A | Reduction of IL-6 mRNA and NF-κB-regulated transcription. researchgate.netaai.org |

| Plitidepsin | Ovarian clear cell carcinoma cells (in vitro/in vivo) | eEF1A2 | Antitumor activity correlated with eEF1A2 expression levels. nih.gov |

| Plitidepsin | Breast cancer cells (in vitro) | Not specified | Induction of early response genes (c-JUN, JUNB, JUND). mdpi.com |

Advanced Analytical and Computational Methodologies in N,o Dimethyltyrosine Research

Chromatographic and Spectroscopic Characterization Techniques

The unambiguous identification and characterization of N,O-Dimethyltyrosine and its analogs are foundational to any research endeavor. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy represent the primary tools for achieving this, each providing unique and complementary information.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of this compound-containing peptides and peptidomimetics. It is routinely used to assess the purity of synthesized compounds, with a purity of ≥95% often being the standard for compounds intended for biological testing. nih.govnih.gov Reversed-phase HPLC is the most common mode of separation, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

The separation is typically achieved using a linear gradient of an organic solvent, such as acetonitrile, in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govnih.gov Detection is commonly performed using UV absorbance, frequently monitored at 230 nm. nih.govnih.gov The retention time (t_R_) in an HPLC system is a characteristic property of a compound under specific conditions and can be used for identification and to resolve diastereomeric mixtures. For instance, in the analysis of this compound derivatives, different retention times can be observed for stereoisomers, allowing for their separation and quantification. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Vydac Protein and Peptide C18 reverse phase | nih.govnih.gov |

| Mobile Phase A | Water with 0.1% TFA | nih.govnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% TFA | nih.govnih.gov |

| Gradient | Linear gradient of 100% A to 100% B at 1%/minute | nih.govnih.gov |

| Detection | UV absorbance at 230 nm | nih.govnih.gov |

| Purity Standard | ≥95% | nih.govnih.gov |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the elemental formula of this compound-containing compounds. It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.govuniud.it Various ionization techniques are employed, including Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB), to generate gas-phase ions of the analyte molecules. nih.govsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a newly synthesized this compound derivative. nih.govnih.gov For example, the molecular formula of N-desmethylmajusculamide B, which contains an N,O-dimethyl-D-tyrosine residue, was determined to be C₂₇H₄₃N₃O₅ based on its high-resolution ESI-MS data. nih.gov The observed m/z value for the protonated molecule [M+H]⁺ is compared to the calculated value for the proposed formula to verify the structure. nih.gov

| Compound | Ionization Technique | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| (S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)-1-(7-(2-hydroxybenzyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | HREIMS | 431.2329 for C₂₇H₃₀N₂O₃ | 431.2337 | nih.gov |

| N-desmethylmajusculamide B | HR-ESI-MS | 490.3281 for C₂₇H₄₄N₃O₅ [M+H]⁺ | 490.3254 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of molecules containing this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

¹H NMR spectra provide information on the number and types of protons, their chemical shifts (δ) indicating their electronic environment, and coupling constants (J) that reveal dihedral angles between adjacent protons. nih.gov For this compound, characteristic signals include those for the aromatic protons, the α- and β-protons of the amino acid backbone, and the N-methyl and O-methyl protons. nih.gov For example, in N-desmethylmajusculamide B, the N-methyl proton signal was assigned based on HMBC correlations from the methyl protons (δ_H 2.80) to carbons of the tyrosine residue. nih.gov

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of attached atoms. ictp.it The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure.

| Proton Type | Typical Chemical Shift (δ) in ppm | Key Correlations | Reference |

|---|---|---|---|

| Aromatic Protons | ~6.5 - 7.2 | Correlate with aromatic carbons in HMBC | nih.govictp.it |

| N-Methyl Protons | ~2.8 - 3.1 | Correlate with α-carbon and N-methyl carbon in HMBC | nih.gov |

| O-Methyl Protons | ~3.7 - 3.8 | Correlate with the oxygenated aromatic carbon in HMBC | ictp.it |

| α-Proton | ~4.0 - 4.5 | Correlates with β-protons in COSY | ictp.it |

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule, including the precise arrangement of its atoms in space. wikipedia.org It is considered the gold standard for studying protein-ligand interactions, offering detailed insights into the binding mode of a ligand within its biological target. mpg.denih.gov This information is invaluable for structure-based drug design, as it allows for the optimization of a ligand's affinity and selectivity. nih.gov

The process involves growing a single crystal of the molecule or a protein-ligand complex, which is then irradiated with an X-ray beam. wikipedia.org The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the molecule is fitted. nih.gov

In the context of this compound research, X-ray crystallography has been successfully used to determine the solid-state conformations of dipeptides containing the 2',6'-dimethyl-L-tyrosine-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Dmt-Tic) pharmacophore. nih.gov These studies revealed key structural features, such as the intramolecular distances between the aromatic rings of the Dmt and Tic residues, which were found to be between 5.1 Å and 6.5 Å depending on the specific analog. nih.gov Such structural data helps to rationalize the observed biological activities and provides a basis for the design of new, more potent analogs. nih.gov

| Compound | Space Group | Intramolecular Aromatic Ring Center Distance (Å) | Key Finding | Reference |

|---|---|---|---|---|

| N,N(CH₃)₂-Dmt-Tic-OH | P2₁ | 5.1 | Demonstrates a specific conformation related to receptor affinity. | nih.gov |

| H-Dmt-Tic-NH-1-adamantane | P4₃ | 6.3 | Bulky C-terminal group influences conformation and µ-agonism. | nih.gov |

| N,N(CH₃)₂-Dmt-Tic-NH-1-adamantane | P2₁ | 6.5 | Expanded dimensions between aromatic nuclei are linked to µ-agonism. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Computational Chemistry Applications in this compound Research

Computational chemistry provides powerful tools to complement experimental studies, offering insights into the dynamic nature of molecules that are often difficult to obtain through static experimental structures alone.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of particles, MD simulations provide a dynamic view of a molecule's conformational landscape, its interactions with its environment (such as water or a lipid bilayer), and the thermodynamics of these processes. biorxiv.orgresearchgate.net

In the study of this compound-containing peptides, MD simulations are particularly valuable for understanding how this modification influences peptide structure, flexibility, and interaction with biological targets. nih.gov All-atom MD simulations have been employed to investigate the interactions of tetrapeptides containing a dimethyltyrosine (Dmt) residue, such as the mitochondria-targeted peptide SS-31, with lipid bilayers. nih.gov These simulations, often run for microseconds, can reveal how the peptide binds to and orients within the membrane, and how it affects membrane properties. nih.gov The parameters for the modified Dmt residue in these simulations are typically generated using specialized servers and are based on established force fields like CHARMM36m. nih.gov These computational studies provide a molecular-level rationale for the observed biological effects of these peptides, such as their ability to modulate membrane electrostatics. nih.gov

| Parameter | Description | Example Value/Method | Reference |

|---|---|---|---|

| System | Peptide in a solvated lipid bilayer | SS-31 peptide with a 20:80 TOCL:POPC bilayer | nih.gov |

| Force Field | Set of parameters describing the potential energy of the system | CHARMM36m | nih.gov |

| Simulation Software | Program used to run the simulation | GROMACS | nih.gov |

| Simulation Time | Duration of the simulation trajectory | 2 µs | nih.gov |

| Analysis | Properties calculated from the trajectory | Peptide-membrane interactions, membrane potential, bilayer thickness | nih.gov |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.com In the context of this compound (Dmt) research, this methodology is instrumental in understanding how Dmt-containing ligands interact with their biological targets at a molecular level.

Research into the dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold has utilized molecular docking to elucidate its interaction with opioid receptors. nih.govmdpi.com These studies model the three-dimensional structures of receptor-ligand complexes, often based on existing X-ray crystal structures of the receptors. nih.gov For instance, modeling of Dmt-containing peptidomimetics with the human kappa-opioid receptor (KOR) has been performed using the active conformation of the receptor (PDB ID: 6b73). nih.gov

In these docking simulations, the protonated nitrogen of the Dmt residue consistently shows a crucial interaction with the aspartic acid residue at position 138 (Asp138) of the KOR. nih.gov The conformation of the ligand is a key factor; ligands with a cis peptide bond, despite having slightly higher conformational energy, often fit better into the binding pockets of both KOR and mu-opioid receptors (MOR) compared to their trans counterparts. nih.gov This improved fit allows for better overlap with co-crystalized ligands. nih.gov

Table 1: Molecular Docking Parameters for Dmt-Ligand and Opioid Receptor Interactions

| Parameter | Description | Finding |

| Receptor Model | X-ray crystal structure of the human KOR in its active state. | PDB ID: 6b73 was used as the template for docking simulations. nih.gov |

| Key Ligand Moiety | The this compound (Dmt) residue within the peptidomimetic ligand. | The protonated nitrogen of Dmt forms a key ionic interaction. nih.gov |

| Key Receptor Residue | An aspartic acid residue within the binding pocket of the KOR. | Asp138 is the primary interaction partner for the Dmt nitrogen. nih.gov |

| Ligand Conformation | The spatial arrangement of the peptide bond within the ligand. | Cis peptide bond conformations showed a better fit in the receptor binding pocket than trans conformations. nih.gov |

| Binding Influence | The effect of substitutions on the ligand scaffold. | Substitutions at the para-position of certain analogues led to a steric clash, reducing binding affinity for KOR. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govsips.org.in These models are powerful predictive tools in drug discovery, allowing for the design of new compounds with potentially enhanced activities. mdpi.comneovarsity.org The core principle of QSAR is to establish a correlation between the physicochemical properties of molecules and their biological effects. sips.org.in

In the field of medicinal chemistry, QSAR studies are used to predict the activities of untested chemicals, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development. nih.gov The process involves several key steps: selecting a set of compounds with known activities, calculating molecular descriptors that quantify various aspects of their chemical structure, and then using statistical methods to build a model that links these descriptors to the observed activity. mdpi.com

Molecular descriptors used in QSAR can be categorized into several types, including:

Hydrophobic descriptors: such as the partition coefficient (logP), which measures a compound's lipophilicity. sips.org.in

Electronic descriptors: such as the Hammett substituent constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent. sips.org.in

Steric descriptors: which describe the size and shape of the molecule or its substituents. sips.org.in

While specific QSAR studies focusing exclusively on this compound are not extensively detailed in the provided results, the general methodologies are widely applicable to Dmt-containing compounds. core.ac.uk For instance, the development of ligands based on the Dmt-Tiq scaffold has been heavily reliant on understanding structure-activity relationships (SAR). nih.govmdpi.com These SAR studies, which form the conceptual basis of QSAR, have guided the modification of the scaffold to alter receptor selectivity and functional activity. nih.gov The evolution from a DOR-selective antagonist to multifunctional KOR/MOR agonists was driven by systematic structural modifications and the observation of their impact on biological activity. mdpi.com

A formal QSAR study on a series of Dmt-containing analogues would involve generating a dataset of these compounds and their measured biological activities (e.g., binding affinity Ki or functional efficacy EC50). Subsequently, various molecular descriptors would be calculated for each analogue, and a statistical model would be developed to predict activity based on these descriptors. Such a model could then be used to design novel Dmt-Tiq derivatives with optimized pharmacological profiles.

Table 2: Key Concepts in QSAR Methodology

| Concept | Description | Relevance in Compound Design |

| Molecular Descriptors | Numerical values that encode the structural, physical, or chemical properties of a molecule. researchgate.net | Used to quantify the features of a compound that influence its biological activity. Examples include logP (hydrophobicity), molar refractivity (steric), and Hammett constants (electronic). sips.org.in |

| Statistical Model | A mathematical equation that correlates the molecular descriptors with the biological activity of the compounds. nih.gov | Allows for the prediction of activity for new, unsynthesized compounds, guiding the design of more potent or selective molecules. mdpi.com |

| Training and Test Sets | The initial dataset of compounds is split into a training set (used to build the model) and a test set (used to validate the model's predictive power). mdpi.com | Essential for ensuring the developed QSAR model is robust and can accurately predict the activity of external compounds. |

| Model Validation | The process of assessing the reliability and predictive capability of the QSAR model. nih.gov | Techniques like cross-validation and external validation are used to confirm that the model is not overfitted and has genuine predictive ability. |

| 3D-QSAR | An advanced QSAR method that considers the three-dimensional properties of molecules, such as molecular shape and electrostatic fields. researchgate.net | Provides a more detailed understanding of the ligand-receptor interactions and can lead to more accurate predictive models. |

Emerging Applications and Future Research Trajectories for N,o Dimethyltyrosine

N,O-Dimethyltyrosine as a Versatile Tool in Chemical Biology

This compound and its analogues serve as powerful tools for investigating complex biological processes. Their incorporation into peptides and natural products allows researchers to probe molecular interactions and cellular functions with greater precision.

One of the key applications of this compound is in the study of protein-ligand interactions and protein function. chemimpex.com By replacing native amino acids with this modified residue, scientists can assess how changes in steric bulk and electronic properties affect biological activity, providing critical insights into disease mechanisms. chemimpex.com For instance, this compound is a component of the didemnins (B1670499), a class of cyclic depsipeptides isolated from marine tunicates. rsc.org Didemnins are potent inhibitors of protein synthesis, and synthetic analogues containing this compound have been instrumental in structure-activity relationship (SAR) studies to understand their mechanism of action. acs.org Research has shown that replacing the this compound residue with N-methylphenylalanine or N-methylleucine is well-tolerated, maintaining the inhibition of protein synthesis. acs.org

Furthermore, peptides containing dimethyltyrosine residues, such as Szeto-Schiller (SS) peptides, have been developed as mitochondria-targeting antioxidants. frontiersin.org These peptides accumulate in the inner mitochondrial membrane and can reduce mitochondrial reactive oxygen species (ROS) and inhibit the release of cytochrome c, highlighting their utility as probes for studying mitochondrial dysfunction. frontiersin.org The antioxidant activity is attributed to the 2',6'-dimethyltyrosine (Dmt) residues within the peptide sequence. frontiersin.org This targeted delivery demonstrates the potential of using this compound-containing molecules to investigate and potentially modulate specific subcellular processes. The compound is also utilized in bioconjugation techniques to attach biomolecules to drugs or imaging agents, thereby enhancing their targeting capabilities and efficacy. chemimpex.com

Perspectives in Rational Ligand Design and Discovery

The incorporation of this compound has had a profound impact on the rational design of ligands, particularly for opioid receptors. The methylation of the tyrosine ring can significantly increase the bioactivity and receptor selectivity of peptides. mdpi.com This modification is thought to provide steric hindrance that influences the peptide's conformation and interaction with its receptor. nih.gov

A prominent example is the development of ligands based on the dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold. mdpi.comnih.gov This peptidomimetic core was initially used to create selective antagonists for the delta-opioid receptor (DOR). nih.gov However, subsequent research has demonstrated that strategic modifications to the Tiq ring can repurpose this scaffold to generate multifunctional ligands. For example, adding a 7-benzyl pendant to the Tiq core can introduce kappa-opioid receptor (KOR) agonism, and further substitutions on this pendant can yield bifunctional ligands with KOR agonist and mu-opioid receptor (MOR) partial agonist activity. mdpi.comnih.govnih.gov Such multifunctional ligands are being explored for treating conditions like cocaine addiction. mdpi.comnih.gov

The design of conformationally constrained analogues of this compound, such as L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has also been a fruitful strategy. researchgate.netacs.orgnih.gov These rigid structures mimic the conformation of the N,O-dimethylated tyrosine residue within bioactive peptides like didemnin (B1252692) B, allowing researchers to study the conformational requirements for biological activity. researchgate.netacs.orgnih.gov The replacement of Tyr¹ with 2',6'-dimethyltyrosine (Dmt) in endomorphins, for instance, results in a highly potent analogue at the µ-opioid receptor. tandfonline.com These findings underscore the value of this compound and its mimics as foundational elements in designing novel therapeutics with tailored pharmacological profiles. biosolveit.de

Table 1: Research Findings on Dmt-Tiq Scaffold Modifications

| Original Scaffold | Modification | Resulting Pharmacological Profile | Potential Application | Reference |

| Dmt-Tiq | Baseline (DOR antagonist) | Selective DOR antagonist | Research tool | mdpi.comnih.gov |

| Dmt-Tiq | Addition of 7-benzyl pendant on Tiq ring | KOR agonist / MOR partial agonist | Cocaine addiction | mdpi.comnih.govnih.gov |

| Dmt-Tiq | Ortho/meta substitution on 7-benzyl pendant | KOR agonist / MOR partial agonist | Cocaine addiction | mdpi.comumich.edu |

| Dmt-Tiq | Replacement of 7-benzyl with 1-naphthyl mimic | KOR agonist / MOR partial agonist | Cocaine addiction | umich.edu |

| Dmt-Tiq | Modification of C-terminal carboxylate | Multifunctional ligands (loss of DOR selectivity) | Broader therapeutic design | nih.gov |

Innovations in Synthetic Strategies for this compound and its Analogues

Despite its utility, the widespread use of this compound has been hampered by its challenging and costly synthesis. researchgate.net Consequently, significant research has focused on developing more efficient and innovative synthetic routes.

Early methods for preparing this compound involved multi-step syntheses, such as the sodium/liquid ammonia (B1221849) reduction of N,O-dimethyl-N-tosyltyrosine. msu.edu More recent advancements have utilized modern catalytic methods to improve efficiency and yield. Palladium-catalyzed C-H activation and cross-coupling reactions have emerged as powerful strategies. nih.govresearchgate.netunife.it For example, a three-step synthesis featuring a microwave-assisted Negishi cross-coupling has been reported for producing Boc-protected 2',6'-dimethyl-L-tyrosine. researchgate.net Another approach employs a Pd-catalyzed ortho-C(sp²)-H activation strategy, using a bulky dibenzylamine (B1670424) moiety as a traceless directing group to achieve mono-ortho-methylation. nih.gov

Asymmetric synthesis is crucial for producing enantiomerically pure this compound for pharmaceutical applications. Asymmetric hydrogenation using chiral rhodium complexes has been developed to produce (S)-N-Boc-2,6-dimethyltyrosine with high enantiomeric excess. mdpi.comacs.org One improved route streamlined the process by preparing the hydrogenation substrate in a one-pot reaction and identifying a more active catalyst, which allowed for a significant reduction in catalyst loading. acs.org